N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE
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Overview
Description
N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of Tetrahydro-2H-pyran-4-yl Group: This step involves the nucleophilic substitution reaction where the tetrahydro-2H-pyran-4-yl group is introduced to the quinoxaline core.
Addition of 2,2,2-Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can occur at various functional groups, potentially converting the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound may include its use as a probe to study various biochemical pathways. Its potential interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamide: A simpler analog without the tetrahydro-2H-pyran-4-yl and trifluoroethyl groups.
N-(2,2,2-Trifluoroethyl)quinoxaline-2-carboxamide: Lacks the tetrahydro-2H-pyran-4-yl group.
N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide: Lacks the trifluoroethyl group.
Uniqueness
The uniqueness of N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE lies in its combination of the tetrahydro-2H-pyran-4-yl and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)10-22(11-5-7-24-8-6-11)15(23)14-9-20-12-3-1-2-4-13(12)21-14/h1-4,9,11H,5-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJLRKWZDZLXPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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